

FITC-GW3965: A Fluorescent Probe for Liver X Receptor Beta

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Compound of Interest

Compound Name: FITC-GW3965

Cat. No.: B1198244

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-GW3965 is a fluorescently labeled derivative of the potent synthetic Liver X Receptor (LXR) agonist, GW3965. This fluorescent probe serves as a valuable tool for studying the function and modulation of LXR β , a key nuclear receptor involved in the regulation of cholesterol metabolism, inflammation, and cellular proliferation. By attaching a fluorescein isothiocyanate (FITC) fluorophore to the GW3965 scaffold, researchers can directly visualize and quantify the binding of this ligand to the LXR β ligand-binding domain (LBD). This technical guide provides a comprehensive overview of **FITC-GW3965**, including its binding properties, relevant experimental protocols, and the underlying signaling pathways.

Core Properties of LXR Agonists

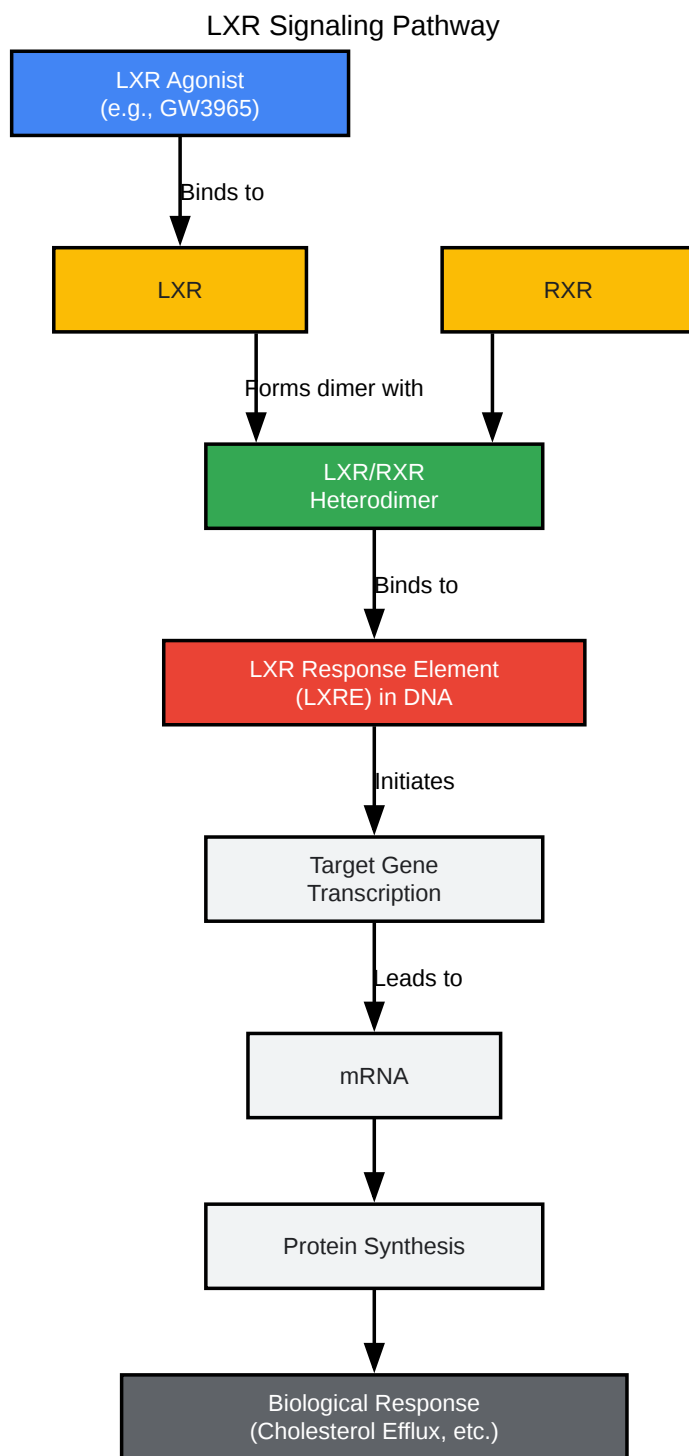
The parent compound, GW3965, is a well-characterized LXR agonist with high potency for both LXR α and LXR β isoforms. Understanding its activity is crucial for interpreting data obtained with its fluorescent derivative.

Compound	Target	EC50 (nM)	Reference
GW3965	hLXR α	190	[1]
GW3965	hLXR β	30	[1]

FITC-GW3965 was specifically designed as a tracer for studying LXR β .^{[2][3][4]} The modification involves replacing the trifluoromethyl group of GW3965 with an amide-linked FITC moiety.^{[2][3][4]}

LXR Signaling Pathway

Liver X Receptors are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). Upon activation by agonists such as GW3965, the LXR/RXR heterodimer binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This pathway plays a critical role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response.



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Caption: The Liver X Receptor (LXR) signaling pathway initiated by an agonist.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay is a powerful method for identifying and characterizing compounds that bind to the LXR β ligand-binding domain by measuring the displacement of **FITC-GW3965**.^[5]

Principle: **FITC-GW3965**, when unbound in solution, rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger LXR β -LBD protein, its rotation slows significantly, leading to an increase in fluorescence polarization. A competing, unlabeled ligand will displace **FITC-GW3965** from the LBD, causing a decrease in polarization that is proportional to the competitor's binding affinity.

Materials:

- **FITC-GW3965**
- Purified human LXR β ligand-binding domain (LBD)
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT)
- Test compounds
- Black, low-volume 384-well assay plates
- A plate reader capable of measuring fluorescence polarization

Protocol:

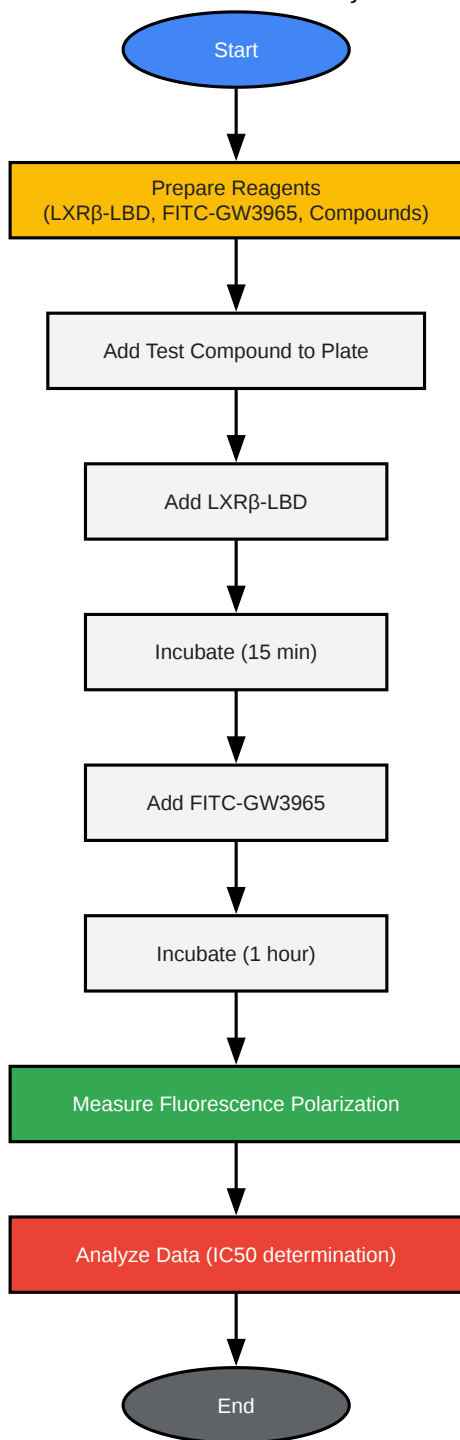
- Reagent Preparation:
 - Prepare a 2X stock solution of LXR β -LBD in assay buffer.
 - Prepare a 2X stock solution of **FITC-GW3965** in assay buffer. The final concentration of **FITC-GW3965** should be at its K_d for LXR β -LBD, or a concentration that gives an optimal signal window.
 - Prepare serial dilutions of test compounds in assay buffer.

- Assay Procedure:
 - Add 5 μ L of the test compound solution to the wells of the 384-well plate.
 - Add 5 μ L of the 2X LXR β -LBD solution to each well.
 - Incubate for 15 minutes at room temperature.
 - Add 10 μ L of the 2X **FITC-GW3965** solution to each well to initiate the binding reaction.
 - Incubate for 1 hour at room temperature, protected from light.
- Data Acquisition:
 - Measure fluorescence polarization on a suitable plate reader. For FITC, typical excitation is around 485 nm and emission is around 535 nm.

Data Analysis:

The IC₅₀ value for each test compound is determined by plotting the fluorescence polarization values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization Assay Workflow



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Caption: A generalized workflow for a fluorescence polarization competition assay.

Conclusion

FITC-GW3965 is a specialized fluorescent probe that enables the direct and quantitative investigation of ligand binding to LXR β . Its application in fluorescence polarization assays provides a robust and high-throughput method for the discovery and characterization of novel LXR β modulators. The detailed protocols and understanding of the LXR signaling pathway provided in this guide are intended to facilitate the effective use of this powerful research tool in drug discovery and chemical biology.

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